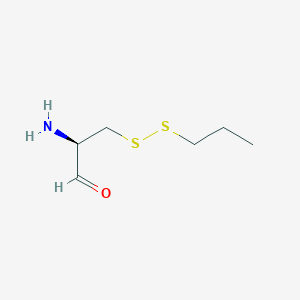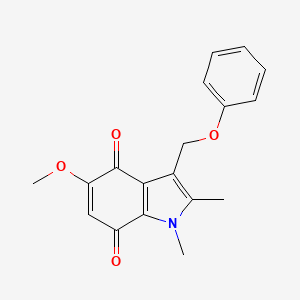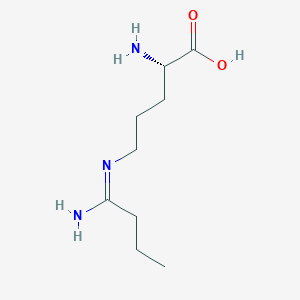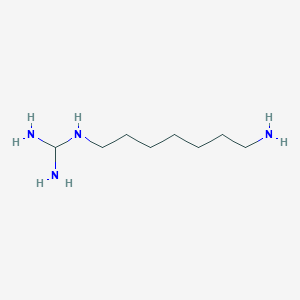
1-Guanidinium-7-aminoheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Guanidinium-7-Aminoheptane is an organic compound belonging to the class of orthocarboxylic acid derivatives. It is a small molecule with the chemical formula C8H22N4 and a molecular weight of 174.2871 g/mol . This compound is known for its role as an inhibitor of deoxyhypusine synthase, an enzyme involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A) .
Preparation Methods
The synthesis of 1-Guanidinium-7-Aminoheptane involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . One method involves using commercially available 5-(Boc-amino)-1-pentanol and 6-(Boc-amino)-1-hexanol as starting materials. The amino group is specifically amidinated in the presence of the free aminooxy group using 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine .
Chemical Reactions Analysis
1-Guanidinium-7-Aminoheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Guanidinium-7-Aminoheptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Mechanism of Action
The mechanism of action of 1-Guanidinium-7-Aminoheptane involves its inhibition of deoxyhypusine synthase. This enzyme catalyzes the first step in the post-translational modification of eIF5A, which is essential for its activity. By inhibiting this enzyme, this compound prevents the formation of hypusine, thereby affecting the function of eIF5A and ultimately influencing cell growth and differentiation .
Comparison with Similar Compounds
1-Guanidinium-7-Aminoheptane can be compared with other similar compounds, such as:
Spermidine: Another polyamine involved in cellular processes, but with different structural and functional properties.
Spermine: A polyamine with a longer carbon chain and additional amino groups, leading to different biological activities.
Putrescine: A simpler polyamine with fewer amino groups and a shorter carbon chain.
The uniqueness of this compound lies in its specific inhibition of deoxyhypusine synthase, which distinguishes it from other polyamines that do not exhibit this inhibitory activity .
Properties
Molecular Formula |
C8H22N4 |
|---|---|
Molecular Weight |
174.29 g/mol |
IUPAC Name |
N"-(7-aminoheptyl)methanetriamine |
InChI |
InChI=1S/C8H22N4/c9-6-4-2-1-3-5-7-12-8(10)11/h8,12H,1-7,9-11H2 |
InChI Key |
SKGAVCHIFDRDTK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCCNC(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(2-Aminoethyl)piperazin-1-YL]pyridin-4-YL}-N-(3-chloro-4-methylphenyl)pyrimidin-2-amine](/img/structure/B10759616.png)
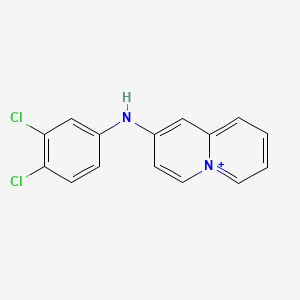

![2-{2-[3-(2-Carbamimidoylsulfanyl-ethyl)-phenyl]-ethyl}-isothiourea](/img/structure/B10759631.png)
![2-Phenyl-1-[4-(2-piperidin-1-YL-ethoxy)-phenyl]-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10759638.png)

![Allyl-{6-[3-(4-bromo-phenyl)-1-methyl-1H-indazol-6-YL]oxy}hexyl)-N-methylamine](/img/structure/B10759646.png)
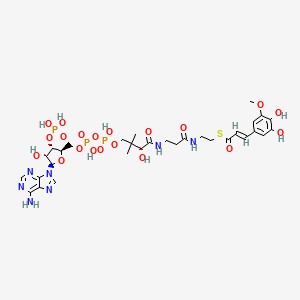
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B10759676.png)
![2-{[Formyl(hydroxy)amino]methyl}-4-methylpentanoic acid](/img/structure/B10759685.png)
![[(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid](/img/structure/B10759700.png)
